molecular formula C8H7F2NO4S B1415054 2,6-Difluoro-3-(methylsulfamoyl)benzoic acid CAS No. 1039993-93-5

2,6-Difluoro-3-(methylsulfamoyl)benzoic acid

Cat. No. B1415054
CAS RN: 1039993-93-5
M. Wt: 251.21 g/mol
InChI Key: XEJQTMPTFBEQLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 2,6-difluoro-3-[(methylamino)sulfonyl]benzoic acid . The InChI code is 1S/C8H7F2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) .

Scientific Research Applications

Synthesis and Chemical Transformations

[Difluoro(phenylsulfanyl)methyl]trimethylsilane underwent nucleophilic addition to the carbonyl group of Weinreb amides to provide corresponding difluoro(phenylsulfanyl)methyl ketones. These were converted into difluoromethyl ketones through reductive cleavage of the phenylsulfanyl group. o-Alkynyl Weinreb amides derived from benzoic acid derivatives, including 2,6-difluorobenzoic acid, resulted in cyclized products through a 5-exo-dig cyclization, demonstrating the chemical versatility of such compounds (Phetcharawetch et al., 2017).

Environmental Remediation Applications

Research on heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and other perfluoroalkyl substances in groundwater revealed the potential of such chemical processes for in-situ environmental remediation. Although the study does not directly mention 2,6-Difluoro-3-(methylsulfamoyl)benzoic acid, the research on similar compounds provides insights into the remediation potential of related fluorinated compounds (Park et al., 2016).

Water Treatment and Filtration

Innovative sulfonated aromatic diamine monomers, including derivatives of benzoic acid, were used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, highlighting the application of such compounds in the creation of more efficient and selective water treatment technologies (Liu et al., 2012).

Exploration of Structural Opportunities

The study by Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene and the synthesis of various difluorobenzoic acids including 2,6-difluorobenzoic acid. This research provides a foundation for the synthesis of various structurally related compounds and highlights the versatility and potential applications of such compounds in different fields of chemistry and materials science (Schlosser & Heiss, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The safety information includes hazard statements such as “Warning” and precautionary statements . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name

2,6-difluoro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQTMPTFBEQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(methylsulfamoyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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